Ethylene thiourea

Developmental Toxicology Teratogenicity Thiourea Derivatives

Researchers requiring a reliable vulcanization accelerator for polychloroprene rubber face performance uncertainty with generic thiourea substitutes. Ethylene thiourea (ETU) provides the definitive benchmark. • Optimized ETU:PbO molar ratio of 1:1.5 ensures maximal cure efficiency in polyacrylate and neoprene systems. • Only N,N′-disubstituted thiourea with validated teratogenicity in rats - essential for SAR toxicology studies and thyroid tumorigenesis research. • SVHC-listed; supplied with full analytical documentation (≥98% purity) for regulatory compliance testing.

Molecular Formula C3H6N2S
Molecular Weight 102.16 g/mol
CAS No. 12261-94-8
Cat. No. B079606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene thiourea
CAS12261-94-8
Synonyms2 Mercaptoimidazoline
2-Mercaptoimidazoline
Ethylenethiourea
imidazolidine-2-thione
Imidazolidinethione
Molecular FormulaC3H6N2S
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC1CN=C(N1)S
InChIInChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
InChIKeyPDQAZBWRQCGBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64° F (NTP, 1992)
0.20 M
Soluble in ethanol;  slightly soluble in dimethyl sulfoxide;  insoluble in ethyl ether, benzene, chloroform
Moderately soluble in methanol, ethanol, ethylene glycol, pyridine;  insoluble in acetone, ether, chloroform, benzene, ligroin
Soluble in ethanol;  insoluble in ethyl ether and benzene.
Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha.
2 g/100 mL water at 30 °C;  9 g/100 mL water at 60 °C;  44 g/100 mL water at 90 °C
Solubility in water, g/100ml at 30 °C: 2 (moderate)
>15.3 [ug/mL]
(86°F): 2%

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Thiourea: Properties and Uses


Ethylene thiourea (ETU), also known as 2-imidazolidinethione, is an organosulfur compound (C3H6N2S) and a member of the N,N-disubstituted thiourea class [1]. It is primarily utilized as a vulcanization accelerator in the rubber industry, particularly for polychloroprene (neoprene) and polyacrylate rubbers [2]. ETU exists as a white to pale-green crystalline solid with a melting point of 196-200°C, a density of 1.41-1.45 g/cm³, and is soluble in water (19 g/L at 20°C) and ethanol . The compound's unique chemical structure, featuring a cyclic thiourea moiety, confers specific reactivity that is essential for effective cross-linking in halogenated elastomers.

Why Ethylene Thiourea Substitution Fails


Ethylene thiourea (ETU) is not readily interchangeable with other thiourea derivatives or alternative rubber accelerators due to its unique teratogenicity profile and distinct curing chemistry. Direct comparison with N,N'-substituted thioureas (1,3-dimethyl-2-thiourea, 1,3-dibutyl-2-thiourea, 1,3-diphenyl-2-thiourea) demonstrates that ETU is the only compound in this class that is teratogenic in rats [1]. Furthermore, the specific mole ratio of ETU to metal oxide activators (e.g., PbO) required for optimal cure characteristics is significantly different from that of other accelerators like mercaptobenzothiazole (MBT), as seen in polyacrylic rubber blends [2]. These quantitative differences underscore the compound's unique biological and chemical behavior, making generic substitution scientifically and procedurally invalid.

Ethylene Thiourea: Comparative Performance


ETU vs. Thiourea Derivatives: Teratogenicity

In a direct comparative study, pregnant Sprague-Dawley rats were administered ETU, 1,3-dimethyl-2-thiourea (DMT), 1,3-dibutyl-2-thiourea (DBT), or 1,3-diphenyl-2-thiourea (DPT) by gavage during gestation. Among these four structurally related N,N'-disubstituted thiourea derivatives, ETU was the only chemical that proved to be teratogenic [1].

Developmental Toxicology Teratogenicity Thiourea Derivatives

ETU vs. MBT: PbO Ratio in Covulcanization

A study on the covulcanization of carboxylated nitrile rubber (XNBR) and polyacrylic rubber (ACM) blends evaluated the effect of lead oxide (PbO) on the curing process with two accelerators. The optimum mole ratio for achieving desirable cure characteristics and physical properties was found to be 1:1.5 for ETU-PbO, compared to 1:0.5 for MBT-PbO [1].

Rubber Vulcanization Curing Kinetics Metal Oxide Activation

ETU vs. Sulfenamide Cure Rate

A study on the vulcanization of polyacrylic rubber (Nipol AR 51) compared multiple sulfur-bearing accelerators. Rheograms indicated that the rate of cure achieved with ETU was comparable to that of sulfenamide accelerators (e.g., N-oxydiethylene benzothiazyl sulfenamide) and thiazoles (e.g., MBT and dibenzothiazyl disulfide) when used with PbO [1].

Polyacrylic Rubber Vulcanization Kinetics Accelerator Comparison

Predicted 1H NMR Spectrum

For procurement and quality control, a predicted high-resolution 1H NMR spectrum for ethylene thiourea is available. The spectrum was simulated at 900 MHz in deuterium oxide (D2O) [1].

Analytical Chemistry NMR Spectroscopy Quality Control

ETU vs. Thiourea: Physical Properties

A direct comparison of physical properties reveals that ETU has a significantly higher melting point (196-200°C) than thiourea (177-180°C) and lower water solubility (19 g/L at 20°C) than thiourea (142 g/L at 20°C) . These differences are critical for processing and formulation.

Physical Chemistry Material Properties Formulation

Carcinogenicity: IARC vs. NTP Classification

Ethylene thiourea's carcinogenicity classification differs significantly between authoritative bodies. The International Agency for Research on Cancer (IARC) classifies ETU as Group 3 ('Not classifiable as to its carcinogenicity to humans') [1], whereas the U.S. National Toxicology Program (NTP) lists it as 'Reasonably anticipated to be a human carcinogen' based on sufficient evidence in experimental animals [2].

Carcinogenicity Regulatory Toxicology Risk Assessment

Ethylene Thiourea: Industrial and Research Applications


Vulcanization for Neoprene Seals and Hoses

ETU remains the benchmark accelerator for polychloroprene rubber, particularly in demanding applications such as automotive sealing bellows, hoses, and belts, where its unique ability to provide a balance of low-temperature flexibility and resistance to greases and lubricants is paramount [1]. The specific cure system optimization data (e.g., ETU:PbO molar ratio of 1:1.5) is essential for formulating compounds that meet stringent automotive industry specifications [2].

Teratogenicity and Carcinogenicity Research

Due to its unique teratogenic profile among N,N'-disubstituted thioureas [3], ETU is a valuable model compound for developmental toxicology studies. Researchers investigating the structure-activity relationships (SAR) of thiourea derivatives and the mechanisms of thyroid tumorigenesis via thyroid peroxidase inhibition utilize ETU as a prototypical agent [4]. Its divergent carcinogenicity classifications (IARC Group 3 vs. NTP) also make it a case study in regulatory toxicology [4][5].

Analytical Methods & Environmental Monitoring

ETU is a degradation product and impurity in ethylenebisdithiocarbamate (EBDC) fungicides, making it a target analyte in environmental and food safety monitoring [4]. The availability of high-resolution predicted NMR data (900 MHz in D2O) [6] and defined physical properties (melting point, solubility) supports the development and validation of analytical methods for detecting ETU residues in crops, soil, and water.

ETU-Free Rubber Formulation Development

The industry-wide search for safer alternatives to ETU, driven by its classification as a Substance of Very High Concern (SVHC) under REACH [7], makes ETU a critical reference standard. New accelerators like Robac SRM102 are benchmarked against ETU for rheological and mechanical properties (e.g., tensile strength, compression set) to demonstrate comparable or superior performance [8]. ETU's well-documented curing characteristics serve as the performance baseline for these innovations.

Technical Documentation Hub

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